molecular formula C24H23NO4 B5151925 propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate

propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate

Cat. No. B5151925
M. Wt: 389.4 g/mol
InChI Key: SWMYZDJDZKHLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate, also known as PBAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBAB is a benzoylphenylurea derivative, which has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate is not yet fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations. It is highly toxic and should be handled with care. This compound is also expensive, which may limit its use in some experiments.

Future Directions

Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate has several potential future directions for research. It can be further studied for its antitumor, antifungal, and insecticidal properties. This compound can also be modified to enhance its activity and reduce its toxicity. Furthermore, this compound can be used as a lead compound to develop new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a multistep process and has been extensively studied for its antitumor, antifungal, and insecticidal properties. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. This compound has several potential future directions for research, including the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate is synthesized through a multistep process that involves the reaction of benzoyl chloride with 4-aminobenzoic acid to form N-benzoyl-4-aminobenzoic acid. This intermediate product is then reacted with benzyl alcohol to form N-benzyl-4-{[4-(benzyloxy)benzoyl]amino}benzoic acid. Finally, the benzyl group is removed through hydrogenation to obtain this compound.

Scientific Research Applications

Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antifungal, and insecticidal properties. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-2-16-28-24(27)20-8-12-21(13-9-20)25-23(26)19-10-14-22(15-11-19)29-17-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMYZDJDZKHLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.